molecular formula C12H8Cl3NOS B2906242 2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide CAS No. 921545-90-6

2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2906242
CAS No.: 921545-90-6
M. Wt: 320.61
InChI Key: NXFSBBGPTKQXHP-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a thiophene ring substituted with a chlorine atom at the 5-position and an acetamide group attached to a 3,5-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide typically involves the following steps:

    Formation of 5-chlorothiophene-2-carboxylic acid: This can be achieved by chlorination of thiophene-2-carboxylic acid using a chlorinating agent such as thionyl chloride.

    Amidation Reaction: The 5-chlorothiophene-2-carboxylic acid is then converted to its corresponding acyl chloride using reagents like oxalyl chloride. This acyl chloride is subsequently reacted with 3,5-dichloroaniline to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl and thiophene rings can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with other functional groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide
  • 2-(5-chlorothiophen-2-yl)-N-(3,5-difluorophenyl)acetamide
  • 2-(5-chlorothiophen-2-yl)-N-(3,5-dimethylphenyl)acetamide

Uniqueness

2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide is unique due to the presence of both chlorine-substituted thiophene and phenyl rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3NOS/c13-7-3-8(14)5-9(4-7)16-12(17)6-10-1-2-11(15)18-10/h1-5H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFSBBGPTKQXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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